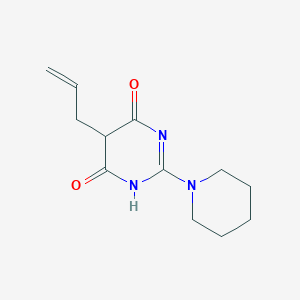
2-(Piperidin-1-yl)-5-(prop-2-en-1-yl)pyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)-5-(prop-2-en-1-yl)pyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-5-(prop-2-en-1-yl)pyrimidine-4,6(1H,5H)-dione typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or urea under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-5-(prop-2-en-1-yl)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or ligand in receptor studies.
Medicine: Possible applications in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-5-(prop-2-en-1-yl)pyrimidine-4,6(1H,5H)-dione would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione: Lacks the prop-2-en-1-yl group.
5-(Prop-2-en-1-yl)pyrimidine-4,6(1H,5H)-dione: Lacks the piperidinyl group.
2-(Piperidin-1-yl)-5-methylpyrimidine-4,6(1H,5H)-dione: Contains a methyl group instead of the prop-2-en-1-yl group.
Uniqueness
2-(Piperidin-1-yl)-5-(prop-2-en-1-yl)pyrimidine-4,6(1H,5H)-dione is unique due to the presence of both the piperidinyl and prop-2-en-1-yl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61280-21-5 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-piperidin-1-yl-5-prop-2-enyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C12H17N3O2/c1-2-6-9-10(16)13-12(14-11(9)17)15-7-4-3-5-8-15/h2,9H,1,3-8H2,(H,13,14,16,17) |
InChI Key |
QFQWTPDMLKFOSS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)NC(=NC1=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















